molecular formula C19H30O2 B099148 Methyl 9-(o-propylphenyl)nonanoate CAS No. 17670-86-9

Methyl 9-(o-propylphenyl)nonanoate

Cat. No.: B099148
CAS No.: 17670-86-9
M. Wt: 290.4 g/mol
InChI Key: ZIPVCEPQSQHCSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-(o-propylphenyl)nonanoate (C₁₉H₃₀O₂) is a methyl ester characterized by a nonanoic acid backbone substituted with an ortho-propylphenyl group. It has been identified in diverse contexts, including:

  • Cultural Heritage Preservation: As a component of polyester mixtures in aged drying oils used for protective coatings on iron artifacts and paints . Its formation is attributed to cyclization during oil prepolymerization .
  • Food Chemistry: Detected as a volatile compound in Ecuadorian coffee, contributing to flavor profiles .
  • Botanical Sources: Found in spinach roots and flowers, though its biological role remains unclear .

Analytical data from gas chromatography–mass spectrometry (GC-MS) show a retention time (tR) of 33.33 min and a molecular ion peak at m/z 39 (base peak) . Its structure includes a phenyl ring, enhancing UV absorbance properties critical for detection in complex matrices .

Properties

CAS No.

17670-86-9

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

methyl 9-(2-propylphenyl)nonanoate

InChI

InChI=1S/C19H30O2/c1-3-12-17-14-10-11-15-18(17)13-8-6-4-5-7-9-16-19(20)21-2/h10-11,14-15H,3-9,12-13,16H2,1-2H3

InChI Key

ZIPVCEPQSQHCSG-UHFFFAOYSA-N

SMILES

CCCC1=CC=CC=C1CCCCCCCCC(=O)OC

Canonical SMILES

CCCC1=CC=CC=C1CCCCCCCCC(=O)OC

Synonyms

9-(o-Propylphenyl)nonanoic acid methyl ester

Origin of Product

United States

Chemical Reactions Analysis

Cassiaside C undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl Nonanoate (Methyl Pelargonate)
  • Formula : C₁₀H₂₀O₂.
  • Key Differences : Lacks the aromatic o-propylphenyl group, resulting in a simpler aliphatic structure.
  • Applications : Used as a flavoring agent and substrate in yeast-mediated transesterification reactions .
  • Metabolism: In wine fermentation, methyl nonanoate is converted to ethyl nonanoate via yeast esterases, enhancing fruity aromas .
7-(o-Pentylphenyl)heptanoic Acid
  • Formula : C₁₈H₂₈O₂.
  • Key Differences : Shorter carbon chain (C7 vs. C9) and a pentylphenyl substituent.
  • Applications: Another cyclization product in aged drying oils, indicating similar degradation pathways but differing in chain length and substituent size .
Methyl Stearate
  • Formula : C₁₉H₃₈O₂.
  • Key Differences : Fully saturated C18 chain without aromatic groups.
  • Properties : Higher melting point due to saturation; commonly used in lubricants and cosmetics .
α-Eleostearic Acid Methyl Ester
  • Formula : C₁₉H₃₂O₂.
  • Key Differences : Conjugated triene system in the fatty acid chain, derived from tung oil.
  • Applications : Imparts durability in paints; differs in reactivity due to unsaturation .

Functional and Analytical Comparisons

Compound Molecular Formula Key Functional Group Primary Sources Analytical Features (GC-MS)
Methyl 9-(o-propylphenyl)nonanoate C₁₉H₃₀O₂ o-Propylphenyl-substituted ester Aged oils, coffee, spinach tR = 33.33 min; m/z 39
Methyl Nonanoate C₁₀H₂₀O₂ Aliphatic methyl ester Wine, flavorings tR ~25–28 min
7-(o-Pentylphenyl)heptanoic Acid C₁₈H₂₈O₂ Pentylphenyl-substituted acid Aged oil paints Cyclization marker; lower volatility
Methyl Stearate C₁₉H₃₈O₂ Saturated C18 ester Cosmetics, lubricants tR = 32.99 min
Key Observations :
  • Aromatic vs. Aliphatic Esters: The o-propylphenyl group in this compound increases its molecular rigidity and UV detectability compared to aliphatic esters like methyl nonanoate .
  • Degradation Markers: Both this compound and 7-(o-pentylphenyl)heptanoic acid are cyclization products in aged oils but differ in chain length, affecting their solubility and degradation rates .
  • Sensory Roles: In coffee, this compound may contribute to complex flavor notes, whereas simpler esters like methyl nonanoate are associated with fruity aromas .

Q & A

Q. How is Methyl 9-(o-propylphenyl)nonanoate identified in complex mixtures?

Methodological Answer: The compound can be reliably identified using pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) coupled with ultraviolet-induced visible luminescence (UVL) imaging . Key analytical parameters include:

  • Retention time (tR): 33.33 min .
  • Molecular formula: C19H30O2 .
  • Mass spectral match factor: 82 (out of 100) . UVL imaging enhances detection in materials with fluorescent properties, such as aged polymers or organic residues in cultural heritage samples.

Q. What synthetic routes are available for this compound?

Methodological Answer: The ester is synthesized via acid-catalyzed esterification of 9-(o-propylphenyl)nonanoic acid with methanol. Key steps include:

  • Reagent ratio: 1:1.2 molar ratio of acid to methanol.
  • Catalyst: Concentrated sulfuric acid (0.5–1% v/v) .
  • Purification: Column chromatography (silica gel, hexane/ethyl acetate 9:1) to isolate the ester .

Advanced Research Questions

Q. How does this compound serve as a biomarker in historical material analysis?

Methodological Answer: This compound is a unique marker for boiled tung oil in archaeological conservation studies. Its absence in raw tung oil and presence in heat-treated samples (e.g., ship sealants or iron relic coatings) indicates historical processing techniques. Py-GC/MS analysis of reference materials confirms its specificity to thermally modified oils .

Q. What are the challenges in quantifying this compound in biological matrices?

Methodological Answer: Challenges include:

  • Matrix interference: Co-eluting lipids in plant or tissue extracts require solid-phase extraction (SPE) cleanup (C18 cartridges, methanol elution) .
  • Sensitivity: Low abundance in biological samples necessitates high-resolution mass spectrometry (HRMS) with a limit of detection (LOD) ≤ 0.1 ng/μL.
  • Validation: Use deuterated internal standards (e.g., d4-labeled analogs) for quantification accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.